molecular formula C10H11F3IN B13970558 3-iodo-N-isopropyl-N-(trifluoromethyl)aniline

3-iodo-N-isopropyl-N-(trifluoromethyl)aniline

Cat. No.: B13970558
M. Wt: 329.10 g/mol
InChI Key: GQZYCDRDWBPADD-UHFFFAOYSA-N
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Description

3-iodo-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound that features an iodine atom, an isopropyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-isopropyl-N-(trifluoromethyl)aniline typically involves the following steps:

    N-isopropylation: The aniline is then reacted with isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate to introduce the isopropyl group.

    Trifluoromethylation: Finally, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-isopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

3-iodo-N-isopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-iodo-N-isopropyl-N-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-N-methyl-N-(trifluoromethyl)aniline
  • 3-iodo-N-ethyl-N-(trifluoromethyl)aniline
  • 3-iodo-N-isopropyl-N-(difluoromethyl)aniline

Uniqueness

3-iodo-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the combination of its substituents. The isopropyl group provides steric hindrance, the trifluoromethyl group enhances lipophilicity and metabolic stability, and the iodine atom allows for specific interactions such as halogen bonding. This combination of features makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11F3IN

Molecular Weight

329.10 g/mol

IUPAC Name

3-iodo-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11F3IN/c1-7(2)15(10(11,12)13)9-5-3-4-8(14)6-9/h3-7H,1-2H3

InChI Key

GQZYCDRDWBPADD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC(=CC=C1)I)C(F)(F)F

Origin of Product

United States

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